molecular formula C8H10N2O4 B1324907 Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate CAS No. 712-92-5

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Cat. No.: B1324907
CAS No.: 712-92-5
M. Wt: 198.18 g/mol
InChI Key: WQYWJEJGDFUXDW-SNAWJCMRSA-N
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Description

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate is a fascinating chemical compound with diverse applications in scientific research. It is known for its unique properties and potential for groundbreaking discoveries . The compound has the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various substituted imidazolidinones, oxo derivatives, and reduced imidazolidinone compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate include:

Uniqueness

What sets this compound apart from similar compounds is its unique imidazolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS No. 712-92-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, along with relevant case studies and research findings.

This compound is characterized by the molecular formula C8H10N2O4C_8H_{10}N_2O_4 and a molecular weight of approximately 198.18 g/mol. The compound can be synthesized through the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide, which facilitates the formation of the imidazolidinone ring .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes, disrupt cellular processes, and modulate signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research involving various derivatives of imidazolidinones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 3.91 mg/L, indicating potent antibacterial effects comparable to standard drugs like oxacillin and cefuroxime .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (mg/L)Bacterial Strains TestedReference
Compound A3.91Staphylococcus aureus
Compound B7.82Escherichia coli
Compound C15.63Bacillus cereus

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including hepatocytes (HepG2) and neuroblastoma (SH-SY5Y). The MTT assay results indicated a dose-dependent reduction in cell viability upon treatment with the compound, suggesting its potential as a chemotherapeutic agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on HepG2 and SH-SY5Y cells using MTT assays. The results are summarized below:

Cell LineIC50 (µM)Treatment Duration (hours)Reference
HepG22524
SH-SY5Y3024

Safety Profile and Toxicity

The safety profile of this compound has also been assessed in various studies. Preliminary evaluations indicated that at concentrations close to its MIC values, the compound exhibited low toxicity towards human embryonic kidney cells (HEK-293), highlighting its potential for therapeutic applications without significant adverse effects .

Properties

IUPAC Name

ethyl (2E)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYWJEJGDFUXDW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639988
Record name Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-92-5
Record name Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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